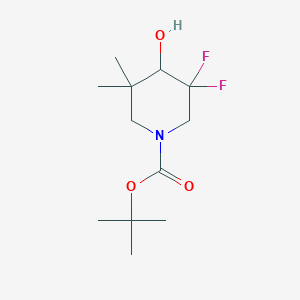
tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21F2NO3. It is a piperidine derivative, characterized by the presence of tert-butyl, difluoro, hydroxy, and dimethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl chloroformate and difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may confer specific biological activities that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: This compound is similar in structure but has a methyl group instead of dimethyl groups. It may exhibit different chemical and biological properties due to this structural difference.
- tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group, which can influence its reactivity and interactions with other molecules.
The uniqueness of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21F2NO3 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
tert-butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-11(4,5)8(16)12(13,14)7-15/h8,16H,6-7H2,1-5H3 |
InChI-Schlüssel |
BZKCUEMMSSBPIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(C1O)(F)F)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


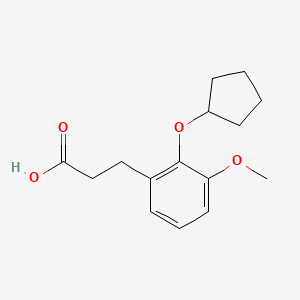
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
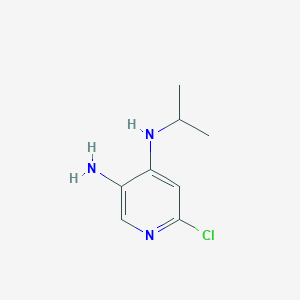
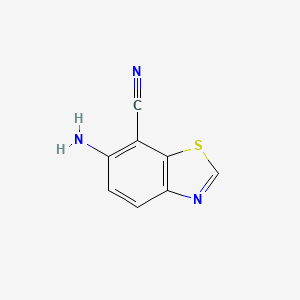
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
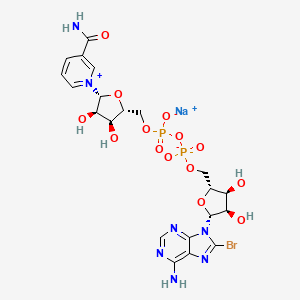
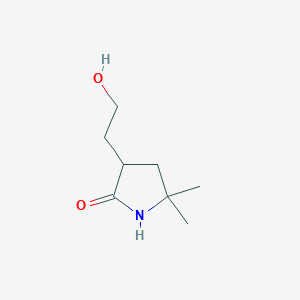
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)

![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
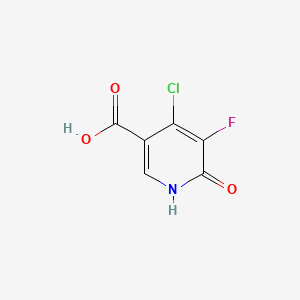
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
